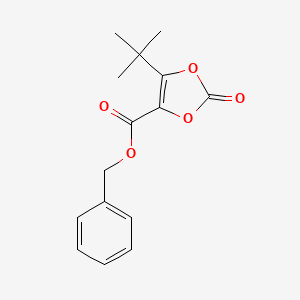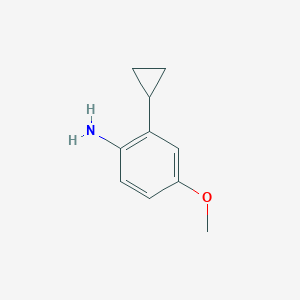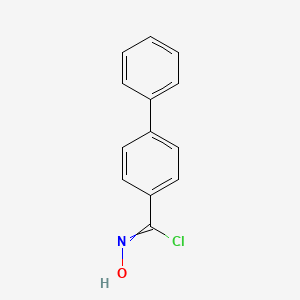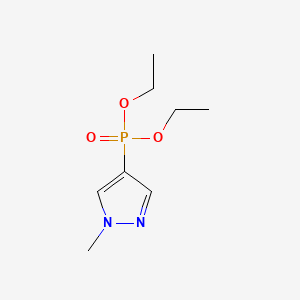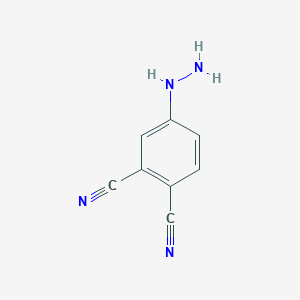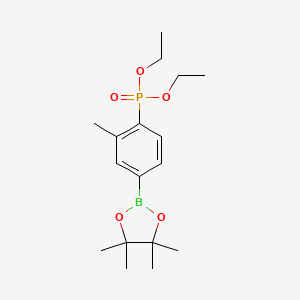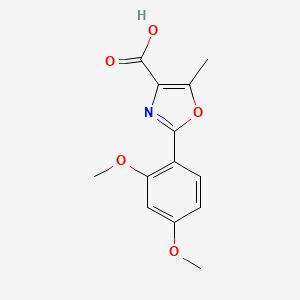
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound that features a unique structure combining an oxazole ring with a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid typically involves the formation of the oxazole ring followed by the introduction of the dimethoxyphenyl group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2,4-dimethoxybenzoic acid, nitration at the 5-position can be achieved using nitric acid in acetic acid, followed by decarboxylative iodination and a palladium-catalyzed Heck reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of more efficient catalysts for the Heck reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which 2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxyphenylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
2,4-Dimethoxybenzyl Alcohol:
N-2,4-Dimethoxyphenyl Dithiolopyrrolone Derivatives: Investigated for their antibacterial properties.
Uniqueness
2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylic Acid is unique due to its combination of an oxazole ring with a dimethoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C13H13NO5 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-7-11(13(15)16)14-12(19-7)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
NBZPWBAXLJLVQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)

![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)



![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
